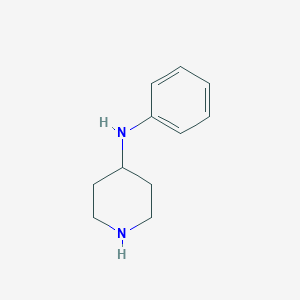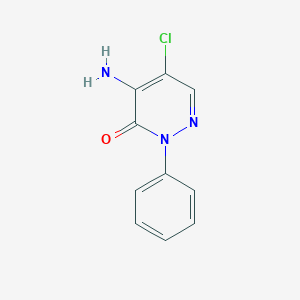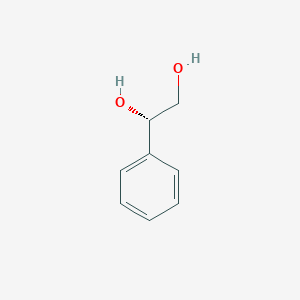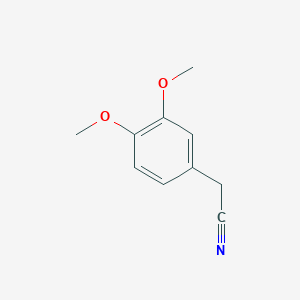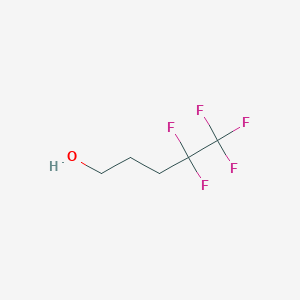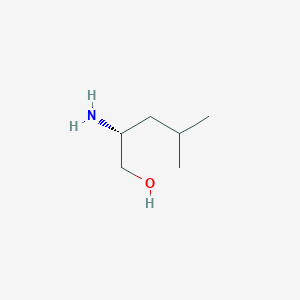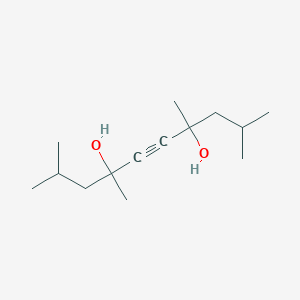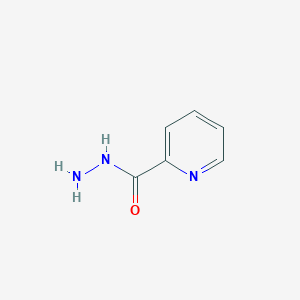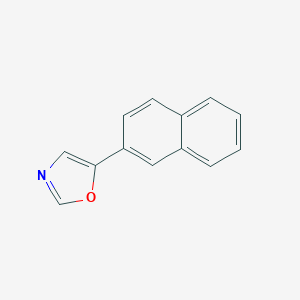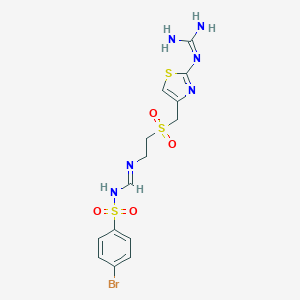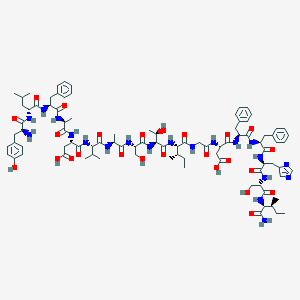
Deltorphin, leu(2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deltorphin, leu(2)- is a peptide that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide is a member of the opioid family and has been found to have a high affinity for delta opioid receptors. In
Mechanism Of Action
The mechanism of action of deltorphin, leu(2)- is complex and involves the activation of delta opioid receptors. When deltorphin, leu(2)- binds to these receptors, it triggers a cascade of events that ultimately leads to the modulation of pain perception, mood, and reward. The exact mechanism of action of deltorphin, leu(2)- is still being studied, and further research is needed to fully understand its effects.
Biochemical And Physiological Effects
Deltorphin, leu(2)- has been found to have a variety of biochemical and physiological effects. Studies have shown that this peptide can modulate pain perception, reduce anxiety and depression-like behaviors, and inhibit the development of drug addiction. Deltorphin, leu(2)- has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
Deltorphin, leu(2)- has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for delta opioid receptors, which makes it a useful tool for investigating the role of these receptors in various physiological processes. However, deltorphin, leu(2)- has several limitations, including its complex synthesis method and its potential to interact with other receptors and molecules in the body.
Future Directions
There are several future directions for research on deltorphin, leu(2)-. One area of focus is the development of new synthetic methods that can produce this peptide more efficiently and cost-effectively. Another area of research is the investigation of the potential therapeutic applications of deltorphin, leu(2)- in the treatment of pain, addiction, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of deltorphin, leu(2)- and its effects on the body.
Conclusion:
In conclusion, deltorphin, leu(2)- is a peptide that has significant potential for scientific research. Its high affinity for delta opioid receptors makes it a useful tool for investigating the role of these receptors in various physiological processes. While there are limitations to its use, further research on deltorphin, leu(2)- could lead to new insights into the treatment of pain, addiction, and other diseases.
Synthesis Methods
The synthesis of deltorphin, leu(2)- is a complex process that involves the use of solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis of deltorphin, leu(2)- requires the use of specialized equipment and reagents, and it is typically carried out by experienced chemists.
Scientific Research Applications
Deltorphin, leu(2)- has been extensively studied for its potential applications in scientific research. This peptide has been found to have a high affinity for delta opioid receptors, which are involved in the regulation of pain, mood, and reward. Deltorphin, leu(2)- has been used in a variety of studies to investigate the role of delta opioid receptors in various physiological processes, including pain perception, addiction, and depression.
properties
CAS RN |
154722-68-6 |
|---|---|
Product Name |
Deltorphin, leu(2)- |
Molecular Formula |
C91H128N20O25 |
Molecular Weight |
1902.1 g/mol |
IUPAC Name |
(3S)-3-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C91H128N20O25/c1-12-48(7)73(76(93)121)109-87(132)68(44-113)107-84(129)64(38-57-41-94-45-96-57)105-83(128)63(37-55-27-21-16-22-28-55)103-82(127)62(36-54-25-19-15-20-26-54)104-85(130)65(39-70(117)118)99-69(116)42-95-89(134)74(49(8)13-2)110-91(136)75(52(11)114)111-88(133)67(43-112)106-78(123)51(10)98-90(135)72(47(5)6)108-86(131)66(40-71(119)120)100-77(122)50(9)97-80(125)61(35-53-23-17-14-18-24-53)102-81(126)60(33-46(3)4)101-79(124)59(92)34-56-29-31-58(115)32-30-56/h14-32,41,45-52,57,59-68,72-75,112-115H,12-13,33-40,42-44,92H2,1-11H3,(H2,93,121)(H,95,134)(H,97,125)(H,98,135)(H,99,116)(H,100,122)(H,101,124)(H,102,126)(H,103,127)(H,104,130)(H,105,128)(H,106,123)(H,107,129)(H,108,131)(H,109,132)(H,110,136)(H,111,133)(H,117,118)(H,119,120)/t48-,49-,50-,51-,52+,57?,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-,75-/m0/s1 |
InChI Key |
FDLBMNIMNPXYLL-ZPHIGNHYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N |
sequence |
YLFADVASTIGDFFXSI |
synonyms |
2-Leu-deltorphin deltorphin, D-leucyl(2)- deltorphin, Leu(2)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





